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Compound of Interest

Compound Name: 3-Pyridazinealanine

Cat. No.: B15194677

A detailed examination of the binding affinities and interaction patterns of pyridazine derivatives
with various biological targets, providing insights for rational drug design.

This guide offers a comparative overview of molecular docking studies performed on a series of
pyridazine-containing ligands. The objective is to furnish researchers, scientists, and drug
development professionals with a comprehensive analysis of the binding energies, inhibitory
constants, and interaction mechanisms of these compounds against different protein targets.
The data presented herein is collated from multiple studies to facilitate a comparative
assessment of their therapeutic potential.

Quantitative Docking Data Summary

The following table summarizes the key quantitative data from various docking studies on
pyridazine derivatives, highlighting their binding affinities and inhibitory potential against a
range of biological targets.
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Binding Free .
. . Inhibition
. Ligand/ICompo Docking Score Energy .

Target Protein ) Constant (Ki)

und (kcal/mol) (AGbind) (M)

(kcallmol) :

Mcl-1 Compound 8f - -55.51 0.31
Compound 8j - - 0.32
Compound 8k - -57.09 0.35
Compound 8l - -58.96 0.34
Sunitinib

- - 0.36
(Reference)
COX-1 Compound PY4 -6.081 - -
COX-2 Compound PY5 -8.602 - -
Aldose Tolrestat

-14.13 - -

Reductase (Reference)
Carbonic

Compound 4a - - 12.1 (IC50)
Anhydrase lI
Compound 4b - - 19.1 (IC50)
Compound 4c¢ - - 13.8 (IC50)
Compound 4h - - 20.7 (IC50)

Experimental Protocols

The methodologies employed in the cited docking studies form the basis of the presented data.
While specific parameters may vary between studies, a general workflow is consistently
followed.

Molecular Docking Workflow

A generalized protocol for the molecular docking of pyridazine-containing ligands is outlined
below. This process is fundamental to predicting the binding orientation and affinity of a ligand
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to its protein target.

Protein Preparation
- Retrieve PDB structure
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- 2D to 3D conversion

- Generate tautomers/ionizations
- Energy minimization

Docking $Htage

Grid Generation

Molecular Docking

- Define binding site around native ligand or active site residues

- Flexible ligand docking into rigid/flexible receptor
- Use of scoring functions (e.g., Glide, GOLD)

Analysis Stage
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Caption: A generalized workflow for molecular docking studies.
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Detailed Methodologies

1. Mcl-1 Docking Protocol:

» Receptor Preparation: The crystal structure of Myeloid Cell Leukemia-1 (Mcl-1) was obtained
from the Protein Data Bank (PDB ID: 3WIX). The protein was prepared using the Protein
Preparation Wizard in the Schrodinger Suite, which involved assigning bond orders, adding
hydrogens, creating disulfide bonds, and minimizing the structure.[1]

e Ligand Preparation: The 1,2,4-triazolo[4,3-b]pyridazine derivatives were prepared using the
LigPrep module of the Schrodinger Suite to generate low-energy 3D conformations.[2]

e Docking Simulation: Molecular docking was performed using the Glide module in Extra
Precision (XP) mode. The receptor grid was generated around the active site of Mcl-1.[1][3]

e Binding Free Energy Calculation: The binding free energies (AGbind) were calculated using
the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.[1]

2. Penicillin-Binding Protein (PBP2a) Docking Protocol:
o Software: In silico binding affinity was determined using GOLD scoring fitness.[4]

« Interaction Analysis: The study focused on identifying hydrogen bonding interactions
between the imidazo[1,2-b]pyridazine heterocyclics and key amino acid residues in the
PBP2a active site, such as SER 112, PRO 113, THR 115, TYR 116, and GLY 121.[4]

3. Carbonic Anhydrase II (CA-11) Docking Protocol:

e Objective: To understand the binding mode of 3-phenyl-3-alanine 1,3,4-oxadiazole hybrids.

[5]16]

» Key Interactions: The docking results indicated that the compounds fit into the entrance of
the CA-II active site and form hydrogen bonds with Thr199, Thr200, and GIn92.[5][6]

Signaling Pathway and Target Interaction

The therapeutic potential of pyridazine-containing ligands is often attributed to their ability to
modulate specific signaling pathways implicated in disease. For instance, derivatives targeting
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Mcl-1 interfere with the intrinsic apoptotic pathway, which is crucial for cancer cell survival.

Intrinsic Apoptosis Pathway

Pyridazine Ligand

Pro-Apoptotic Proteins
(e.g., Bak, Bax)

Promotes

Cytochrome c Release

Caspase Activation

Apoptosis

Click to download full resolution via product page

Caption: Inhibition of Mcl-1 by pyridazine ligands promotes apoptosis.

Conclusion
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The comparative analysis of docking studies on pyridazine-containing ligands reveals their
significant potential as inhibitors of various therapeutic targets. The data indicates that
modifications to the pyridazine scaffold can lead to potent and selective inhibitors. The
methodologies and findings presented in this guide offer a valuable resource for the rational
design and development of novel pyridazine-based therapeutic agents. Further in vitro and in
vivo studies are warranted to validate these in silico findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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